molecular formula C11H18N2 B8524182 (2,2,6,6-Tetramethylpiperidin-4-ylidene)acetonitrile CAS No. 53049-62-0

(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetonitrile

Cat. No.: B8524182
CAS No.: 53049-62-0
M. Wt: 178.27 g/mol
InChI Key: GETPGYLMOPSRJB-UHFFFAOYSA-N
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Description

(2,2,6,6-Tetramethylpiperidin-4-ylidene)acetonitrile is a useful research compound. Its molecular formula is C11H18N2 and its molecular weight is 178.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

53049-62-0

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

2-(2,2,6,6-tetramethylpiperidin-4-ylidene)acetonitrile

InChI

InChI=1S/C11H18N2/c1-10(2)7-9(5-6-12)8-11(3,4)13-10/h5,13H,7-8H2,1-4H3

InChI Key

GETPGYLMOPSRJB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=CC#N)CC(N1)(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium tert-butoxide (9.40 g, 83.7 mmol) is suspended in THF (175 mL), then cooled to 0° C. Cyanomethyl-phosphonic acid diethyl ester (16.0 g, 90.2 mmol) is added over five minutes. After stirring for 20 minutes, 2,2,6,6-tetramethylpiperidin-4-one (10.0 g, 64.4 mmol) dissolved in THF (50 mL) is added to the reaction mixture at −78° C. After the addition is complete the cold bath is removed. The reaction is stirred overnight, then enough water is added to dissolve any suspended salts. The organic layer is separated and the aqueous layer is extracted with EtOAc. The organic layers are combined, concentrated, then the residue is chromatographed on silica gel, eluting with 0-3% 2M NH3/MeOH in dichloromethane to give 3.77 g of (2,2,6,6-tetramethylpiperidin-4-ylidene)-acetonitrile (33% yield).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
175 mL
Type
solvent
Reaction Step Four

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